![molecular formula C33H47NOS B12541610 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole CAS No. 143922-09-2](/img/structure/B12541610.png)
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs with antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole typically involves the reaction of appropriate substituted phenyl compounds with thioamides under specific conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the formation of the thiazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form thiazolidines.
Aplicaciones Científicas De Investigación
5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution allow it to bind to active sites on proteins, inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar compounds to 5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Compared to these compounds, this compound is unique due to its specific substituents, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
143922-09-2 |
|---|---|
Fórmula molecular |
C33H47NOS |
Peso molecular |
505.8 g/mol |
Nombre IUPAC |
5-(4-heptoxyphenyl)-2-(4-undecylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C33H47NOS/c1-3-5-7-9-10-11-12-13-15-17-28-18-20-30(21-19-28)33-34-27-32(36-33)29-22-24-31(25-23-29)35-26-16-14-8-6-4-2/h18-25,27H,3-17,26H2,1-2H3 |
Clave InChI |
ZNEHOGMVNPRRLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC=C(C=C1)C2=NC=C(S2)C3=CC=C(C=C3)OCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


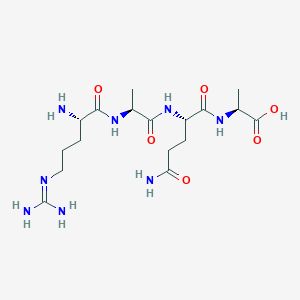
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)
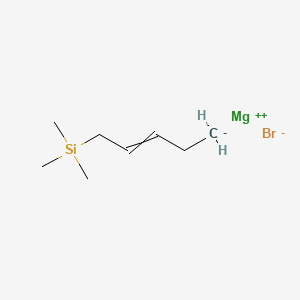
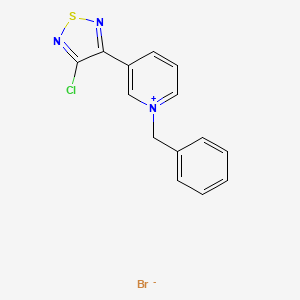
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
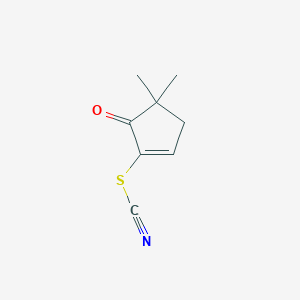

![3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine](/img/structure/B12541573.png)
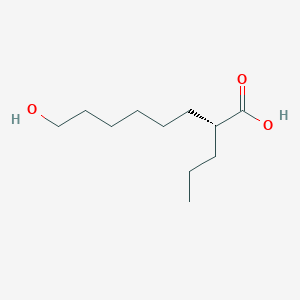

![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![Benzonitrile, 2-chloro-4-[ethyl(2-methyl-2-propenyl)amino]-](/img/structure/B12541592.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
